molecular formula C11H15BrN2O2 B13530115 3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13530115
M. Wt: 287.15 g/mol
InChI Key: OORKTUDDCARHLE-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic reactions. One common method includes the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate can then be reacted with 2,2-dimethylpropan-1-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
IUPAC NameThis compound
InChI KeyOORKTUDDCARHLE-UHFFFAOYSA-N
Canonical SMILESCC(C)(CC1=C(C=C(C=C1)N+[O-])Br)CN

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol, followed by further reactions to introduce the dimethylpropan-1-amine moiety.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine and nitro groups enhances its reactivity and binding affinity, enabling modulation of biochemical pathways.

The compound may act through several mechanisms:

  • Alkylating Agent : The bromine atom can be displaced by nucleophiles, forming new carbon-nitrogen bonds, which can influence biological functions.
  • Targeting Signaling Pathways : Preliminary studies suggest that it may affect neurotransmitter systems and other cellular signaling pathways .

Therapeutic Applications

Research indicates potential therapeutic applications in:

  • Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential dissipation and activation of caspases .
  • Anti-inflammatory Properties : It has shown promise in modulating inflammatory responses, making it a candidate for treating various inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives:

  • Anticancer Studies : Research on Mannich bases, which include similar structural motifs, has demonstrated significant cytotoxicity against various cancer cell lines. These studies highlight structure-activity relationships that could be relevant for this compound .
  • Neuropharmacological Effects : Investigations into related compounds have shown effects on neurotransmitter receptors, suggesting possible applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-nitrophenolC6H4BrN2O3Lacks dimethylpropan amine moiety
4-(2-Bromo-4-nitrophenyl)morpholineC11H12BrN3O2Contains a morpholine ring instead of an amine group
3-Bromo-N,N-dimethylpropan-1-amineC5H12BrNSimpler structure with fewer functional groups

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

3-(2-bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,7-13)6-8-3-4-9(14(15)16)5-10(8)12/h3-5H,6-7,13H2,1-2H3

InChI Key

OORKTUDDCARHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)[N+](=O)[O-])Br)CN

Origin of Product

United States

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